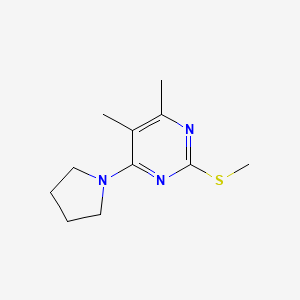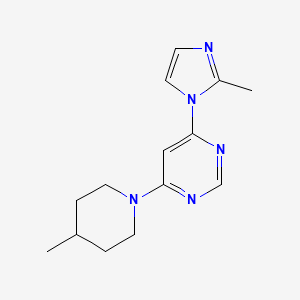![molecular formula C13H21N3S2 B6441617 4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine CAS No. 2549002-16-4](/img/structure/B6441617.png)
4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine (also known as 4-TBMSP) is an organic compound with a molecular formula of C10H17N3S. It is a heterocyclic compound that contains a thiomorpholine ring and a pyrimidine ring. 4-TBMSP is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. It has also been used in the synthesis of a variety of other compounds, including heterocyclic compounds, amines, and alcohols.
Mecanismo De Acción
4-TBMSP is a heterocyclic compound that contains a thiomorpholine ring and a pyrimidine ring. The thiomorpholine ring acts as a nucleophile and reacts with the electron-rich pyrimidine ring to form a new carbon-carbon bond. This mechanism of action is known as a nucleophilic aromatic substitution reaction.
Biochemical and Physiological Effects
4-TBMSP has not been studied extensively for its biochemical and physiological effects. However, it has been used in the synthesis of pharmaceuticals and agrochemicals and is believed to have some therapeutic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-TBMSP in laboratory experiments is its high reactivity. It can be used in a variety of synthetic reactions, including nucleophilic aromatic substitution reactions, and is relatively easy to handle. The main limitation of using 4-TBMSP is its instability, as it can decompose under certain conditions.
Direcciones Futuras
There are many potential future directions for research involving 4-TBMSP. These include further studies on its biochemical and physiological effects, as well as its use in the synthesis of new compounds, such as polymers, dyes, and pigments. Additionally, research should be conducted to develop more efficient and cost-effective synthetic methods for the production of 4-TBMSP. Finally, research should be conducted to determine the optimal conditions for the use of 4-TBMSP in laboratory experiments.
Métodos De Síntesis
4-TBMSP can be synthesized through the reaction of 4-tert-butyl-2-methylsulfanylbenzaldehyde with ammonium thiocyanate in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps to form the desired product. The first step is the condensation of the aldehyde with the ammonium thiocyanate to form an intermediate, which then undergoes a nucleophilic substitution reaction with the base to form the desired compound. The reaction is usually carried out in a solvent such as dichloromethane or toluene.
Aplicaciones Científicas De Investigación
4-TBMSP has been used in various scientific research applications, such as the synthesis of heterocyclic compounds, amines, and alcohols. It has also been used in the development of new drugs, as it is a key intermediate in the synthesis of many pharmaceuticals and agrochemicals. It has also been used in the synthesis of a variety of other compounds, including polymers, dyes, and pigments.
Propiedades
IUPAC Name |
4-(6-tert-butyl-2-methylsulfanylpyrimidin-4-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3S2/c1-13(2,3)10-9-11(15-12(14-10)17-4)16-5-7-18-8-6-16/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCNCNVGZZQFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)SC)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-Tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]azetidin-3-yl}(methyl)amino)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6441539.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6441545.png)
![3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441553.png)
![2-cyclopropyl-4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441556.png)
![1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441563.png)

![3-{4-[2-(propan-2-yl)pyrimidin-4-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441574.png)
![3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441584.png)
![3-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441588.png)
![3-[4-(pyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441591.png)
![3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441596.png)
![4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441608.png)

![5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441618.png)